4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-5-4-6-16(13-15)22-20(25)23-11-9-21(10-12-23)14-18(24)17-7-2-3-8-19(17)26-21/h2-8,13H,9-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYBBMMSZWPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a series of condensation and cyclization reactionsThe final step involves the formation of the carboxamide group . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound .
Scientific Research Applications
Biological Applications
The compound has shown potential in several biological contexts:
Anticancer Activity
Research indicates that derivatives of spiro compounds similar to 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may act as a promising anticancer agent by inducing apoptosis in malignant cells .
Enzyme Inhibition
One notable application involves the inhibition of specific enzymes linked to metabolic disorders. For example, compounds with similar structures have been identified as inhibitors of Acetyl-CoA Carboxylase (ACC), which plays a crucial role in fatty acid metabolism . This inhibition could provide therapeutic avenues for treating obesity and related metabolic diseases.
Neuroprotective Effects
Some research has suggested that spiro compounds can exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The unique binding interactions facilitated by the spirocyclic structure may enhance selectivity towards neural targets .
Case Studies
Several studies have explored the applications of related compounds:
Mechanism of Action
The mechanism of action of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate various enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that reduce inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
4-Cyano-N-ethylspiro[chromene-2,4'-piperidine]-1'-carboxamide
- Structural Differences: Replaces the 4-oxo group with a cyano substituent and the m-tolyl group with an ethyl carboxamide.
- Conformational Impact : X-ray crystallography reveals distinct dihedral angles between the piperidine and chroman rings (11.9° and 78.2° in molecule A vs. 7.9° and 74.3° in molecule B), influencing hydrogen-bonding networks and crystal packing .
N-Benzyl and N-(Napht-1-yl)ethyl Derivatives
- Structural Differences : Substituents at the piperidine nitrogen include benzyl or naphthylethyl groups instead of m-tolyl.
- Pharmacological Profile :
- The N-benzyl derivative exhibits high affinity for σ1 receptors (Ki < 10 nM), while the N-(napht-1-yl)ethyl analogue targets α1 adrenergic receptors, with improved selectivity for the α1A subtype .
- Key Insight : The aromatic bulk of the N-substituent dictates receptor selectivity, suggesting the m-tolyl group in the target compound may balance steric and electronic effects for dual activity.
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
- Structural Differences : A tert-butyl carbamate replaces the m-tolyl carboxamide.
- Synthetic Utility : This intermediate is used to generate free amines for further derivatization. Its tert-butyl group enhances solubility during synthesis, but the carbamate is enzymatically labile, unlike the stable carboxamide in the target compound .
Functional Group Variations in Spiro Scaffolds
Spiro[chromane-2,4'-piperidine] Hydroxamic Acids
- Structural Differences : Hydroxamic acid replaces the carboxamide, enabling metal coordination (e.g., Zn²⁺ in HDAC active sites).
- Biological Activity: These derivatives are potent histone deacetylase (HDAC) inhibitors, with IC50 values in the nanomolar range. The target compound’s carboxamide lacks metal-binding capacity, redirecting its mechanism away from epigenetic modulation .
4-Oxospiro[benzopyran-2,4'-piperidine] Derivatives
- Structural Differences : The chroman ring is substituted with electron-donating groups (e.g., methoxy) or fused heterocycles.
- Activity : Modifications at the benzopyran moiety enhance α1A adrenergic receptor selectivity, critical for treating benign prostatic hyperplasia (BPH) .
Pharmacokinetic and Physicochemical Properties
- Key Observations :
- The m-tolyl carboxamide in the target compound improves solubility compared to bulkier N-aryl groups.
- Metabolic stability is superior to hydroxamic acids, which are prone to hydrolysis.
Biological Activity
The compound 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide belongs to a class of spiro compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that integrates a chroman moiety with a piperidine ring. This unique architecture contributes to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of spiro[chroman-2,4'-piperidine] exhibit significant antimicrobial properties. For instance, research indicated that modifications to the spiro structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The anticancer potential of spiro[chroman-2,4'-piperidine] derivatives has been explored extensively. A study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, the compound was shown to inhibit tumor growth in various cancer models, showcasing its potential as a lead compound for cancer therapy .
G-Protein Coupled Receptor (GPCR) Agonism
Another significant area of research involves the interaction of this compound with GPCRs. Compounds within this class have been identified as agonists for specific GPCRs, which play critical roles in numerous physiological processes. The structural features of the compound facilitate binding to these receptors, leading to downstream signaling effects that can influence metabolic and neurological functions .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Shinde et al. (2009) | Demonstrated enhanced antiarrhythmic activity in spiro derivatives | In vitro and in vivo testing on cardiac tissues |
| Recent Advances (2020) | Explored synthesis and biological relevance; identified structure-activity relationships (SAR) | Synthesis followed by biological assays |
| Novel Derivatives (2018) | Identified as GPR119 agonists with potential metabolic benefits | In vitro receptor binding assays |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, thereby affecting cellular homeostasis.
- Receptor Modulation : By acting on GPCRs, it can modulate neurotransmitter release and influence various signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Q & A
Basic: What synthetic routes are established for 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide, and which reaction conditions critically influence yield?
The synthesis begins with tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate, prepared via a Kabbe condensation of 2-hydroxyacetophenone and N-Boc piperidone in methanol with pyrrolidine as a catalyst . Key steps include:
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine intermediate.
- Coupling : Reaction with m-tolyl acid chloride in triethylamine (TEA) and tetrahydrofuran (THF) at 60°C for 5 hours forms the carboxamide.
Critical conditions :
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms structural integrity, including spirocyclic conformation and m-tolyl substitution. For example, aromatic protons appear at δ 7.90–7.11 ppm, and piperidine protons at δ 3.25–1.48 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ calculated for intermediates) .
- TLC (Thin-Layer Chromatography) : Monitors reaction progress using ethyl acetate/hexane eluents .
- Elemental Analysis : Ensures purity (>95%) by matching C/H/N ratios .
Basic: How is the cytotoxic activity of this compound assessed in vitro?
The MTT assay is standard:
Cell lines : MCF-7 (breast), A2780 (ovarian), HT-29 (colorectal) are cultured in 96-well plates.
Dosing : Compounds (0–100 μM) are applied for 48–72 hours.
Detection : MTT reagent converts to formazan crystals in viable cells, quantified via absorbance (570 nm).
IC₅₀ calculation : Nonlinear regression models (e.g., GraphPad Prism) determine half-maximal inhibitory concentrations. For example, sulfonyl derivatives like compound 16 show IC₅₀ values of 0.31–5.62 μM, while trimethoxyphenyl analogs (compound 15) are less potent (IC₅₀: 18.77–47.05 μM) .
Advanced: How do structural modifications (e.g., sulfonyl vs. carbonyl spacers) impact anticancer activity?
- Sulfonyl spacers (e.g., compound 16): Enhance electron-withdrawing effects, improving membrane permeability and target binding. This correlates with lower IC₅₀ values (0.31 μM in MCF-7) .
- Carbonyl spacers (e.g., compound 14): Less electronegative, reducing interaction with hydrophobic enzyme pockets. Activity drops (IC₅₀: 5.62–47.05 μM) .
Methodological insight :- SAR studies : Systematically replace spacers and measure IC₅₀ shifts.
- Docking simulations : Compare binding affinities to targets like histone deacetylases (HDACs) .
Advanced: What mechanisms underlie apoptosis induction by this compound?
- Flow cytometry : After 24-hour treatment (10–20 μM), MCF-7 cells stained with Annexin V/PI show >3-fold increase in early apoptosis .
- Cell cycle arrest : Sub-G1 (apoptotic) and G2-M (mitotic arrest) populations rise, indicating DNA damage checkpoint activation.
- Western blotting : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .
Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
- Sample preparation : Crystallize the compound via vapor diffusion (e.g., ethanol/water).
- Data collection : Use Cu-Kα radiation (λ=1.5418 Å) for small-molecule crystals.
- Analysis : SHELXL refines piperidine ring chair conformations and hydrogen-bonding networks (e.g., N–H···O and C–H···π interactions). For example, spiro compounds often exhibit twisted chroman rings and chair-shaped piperidine moieties .
Advanced: How to resolve contradictions in IC₅₀ values across structural analogs?
- Control variables : Standardize assay conditions (cell passage number, serum concentration).
- Dose-response curves : Use ≥6 concentrations in triplicate to reduce variability.
- Statistical analysis : Apply ANOVA to compare analogs (e.g., p-tolyl vs. m-tolyl derivatives). Compound 17 (p-tolyl) shows reduced potency vs. compound 16 (m-tolyl) due to steric hindrance .
Advanced: What computational methods predict physicochemical properties and drug-likeness?
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30%) and blood-brain barrier penetration.
- Density Functional Theory (DFT) : Calculates electron distribution to optimize sulfonyl group electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
